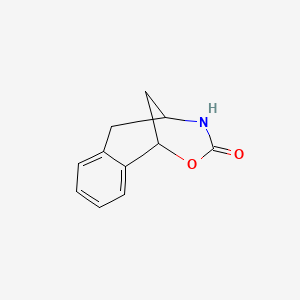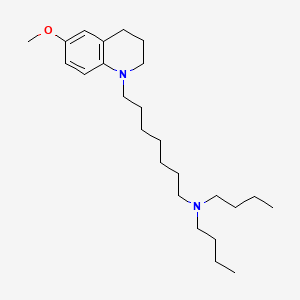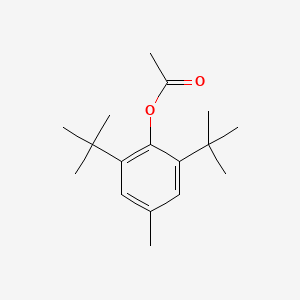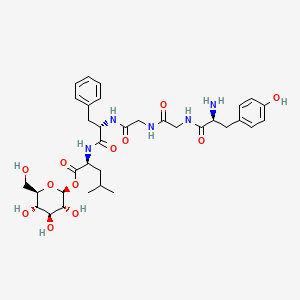
5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis (2-hydroxyethyl)oleamide, also known as N,N-bis (2-hydroxyethyl)-9-octadecenamide, is a fatty acid amide derived from oleic acid and diethanolamine. This compound is known for its surfactant properties and is widely used in various industrial applications, including as a lubricant, emulsifier, and anti-static agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-bis (2-hydroxyethyl)oleamide is synthesized through the reaction of oleic acid with diethanolamine in a 1:1 molar ratio. The reaction is typically catalyzed by orthophosphoric acid and carried out at a temperature of 140°C. The reaction follows a first-order kinetic model, and the yield can be optimized using a Taguchi orthogonal array method .
Industrial Production Methods: In industrial settings, the synthesis of N,N-bis (2-hydroxyethyl)oleamide involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis (2-hydroxyethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Aplicaciones Científicas De Investigación
N,N-bis (2-hydroxyethyl)oleamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the stabilization of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N,N-bis (2-hydroxyethyl)oleamide involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and stabilizing emulsions. The compound also interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), influencing lipid metabolism and exhibiting anti-inflammatory effects .
Comparación Con Compuestos Similares
N,N-bis (2-hydroxyethyl)stearamide: Similar structure but derived from stearic acid.
N,N-bis (2-hydroxyethyl)palmitamide: Derived from palmitic acid.
N,N-bis (2-hydroxyethyl)linoleamide: Derived from linoleic acid.
Uniqueness: N,N-bis (2-hydroxyethyl)oleamide is unique due to its unsaturated oleic acid backbone, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation allows for greater flexibility and reactivity in various applications, making it a versatile compound in both industrial and research settings .
Propiedades
Número CAS |
84989-56-0 |
|---|---|
Fórmula molecular |
C13H19Cl3N6SZn |
Peso molecular |
463.1 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C13H19N6S.3ClH.Zn/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;;;;/h6-9H,1-5H3;3*1H;/q+1;;;;+2/p-3 |
Clave InChI |
BXTWGAGYWLZORL-UHFFFAOYSA-K |
SMILES canónico |
C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.Cl[Zn-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
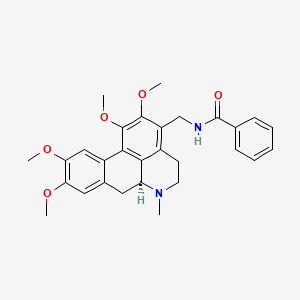
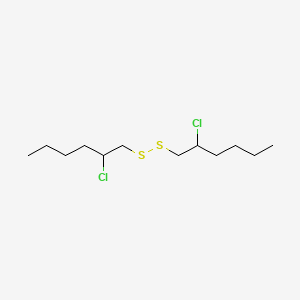

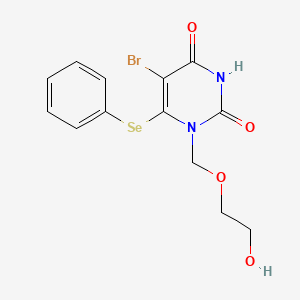
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
